

In-Depth Technical Guide: 3-Formyl-5-isopropoxyphenylboronic Acid

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Compound of Interest

Compound Name: 3-Formyl-5-isopropoxyphenylboronic acid

Cat. No.: B1340251

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Formyl-5-isopropoxyphenylboronic acid**, a versatile building block in modern organic synthesis with significant applications in medicinal chemistry. We will delve into its chemical properties, provide detailed experimental protocols for its synthesis and utilization in Suzuki-Miyaura cross-coupling reactions, and explore its emerging role in the development of novel therapeutics, particularly as a scaffold for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Compound Profile

3-Formyl-5-isopropoxyphenylboronic acid is an aromatic boronic acid derivative featuring both an aldehyde and an isopropoxy group. This unique combination of functional groups makes it a highly valuable reagent in organic synthesis, offering multiple points for molecular elaboration.

Property	Value
Molecular Formula	C ₁₀ H ₁₃ BO ₄
Molecular Weight	208.02 g/mol
CAS Number	871125-79-0
Appearance	Off-white to white crystalline powder
Solubility	Soluble in methanol, ethanol, and DMSO
Storage Conditions	2-8°C, under inert atmosphere

Synthesis Protocol

The synthesis of **3-Formyl-5-isopropoxyphenylboronic acid** can be achieved through a multi-step process starting from commercially available materials. A general and robust method involves the protection of the aldehyde, followed by a Grignard reaction and subsequent boronation.

Experimental Protocol: Synthesis of **3-Formyl-5-isopropoxyphenylboronic acid**

Materials:

- 3-Bromo-5-hydroxybenzaldehyde
- Isopropyl bromide
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Ethylene glycol
- p-Toluenesulfonic acid (p-TsOH)
- Magnesium (Mg) turnings
- Iodine (I₂)

- Anhydrous Tetrahydrofuran (THF)
- Trimethyl borate (B(OMe)_3)
- Hydrochloric acid (HCl)
- Diethyl ether
- Hexane
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Isopropylation:** To a solution of 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and isopropyl bromide (1.5 eq). Stir the mixture at 60°C for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure to yield 3-bromo-5-isopropoxybenzaldehyde.
- **Acetal Protection:** A mixture of 3-bromo-5-isopropoxybenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH in toluene is heated at reflux with a Dean-Stark apparatus for 4 hours. After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous Na_2SO_4 and concentrated to give 2-(3-bromo-5-isopropoxyphenyl)-1,3-dioxolane.
- **Grignard Reaction and Boronation:** To a flask containing magnesium turnings (1.2 eq) and a crystal of iodine under an inert atmosphere, add a solution of 2-(3-bromo-5-isopropoxyphenyl)-1,3-dioxolane (1.0 eq) in anhydrous THF dropwise. The reaction is initiated with gentle heating. After the addition is complete, the mixture is stirred at room temperature for 2 hours. The resulting Grignard reagent is then added dropwise to a solution of trimethyl borate (1.5 eq) in anhydrous THF at -78°C. The reaction is allowed to warm to room temperature and stirred for 12 hours.
- **Deprotection and Isolation:** The reaction is quenched by the slow addition of 2M HCl at 0°C and stirred for 2 hours to effect deprotection of the aldehyde. The mixture is then extracted

with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated. The crude product is purified by recrystallization from a mixture of diethyl ether and hexane to afford **3-Formyl-5-isopropoxyphenylboronic acid** as a crystalline solid.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[1] **3-Formyl-5-isopropoxyphenylboronic acid** is an excellent coupling partner in these reactions, enabling the synthesis of complex biaryl structures, which are common motifs in biologically active molecules.[2]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Compound

Materials:

- **3-Formyl-5-isopropoxyphenylboronic acid** (1.2 eq)
- Aryl halide (e.g., 4-bromopyridine) (1.0 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 eq)
- Triphenylphosphine (PPh_3) (0.08 eq)
- 2M Sodium carbonate (Na_2CO_3) solution (2.0 eq)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a reaction vessel, add the aryl halide (1.0 eq), **3-Formyl-5-isopropoxyphenylboronic acid** (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
- Add degassed 1,4-dioxane and the 2M sodium carbonate solution.
- Heat the reaction mixture at 90°C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and dilute with water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

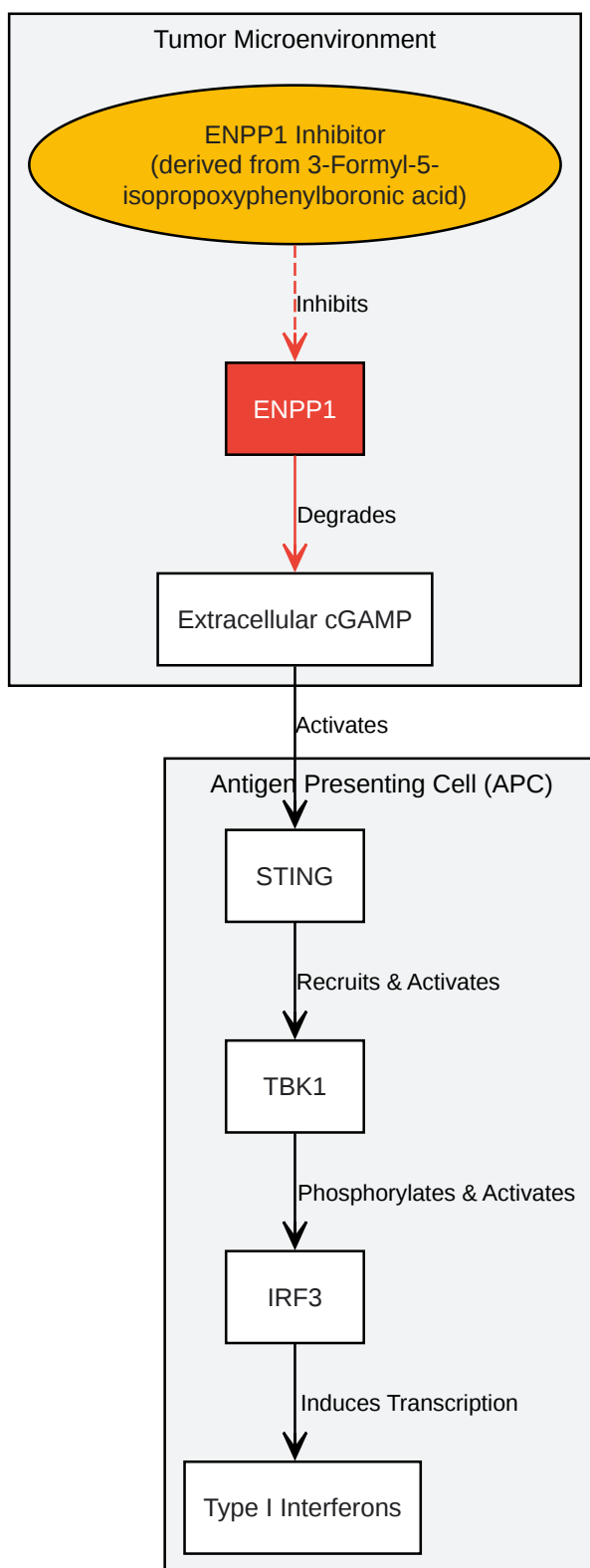
Role in Drug Discovery: ENPP1 Inhibition

A significant and exciting application of **3-Formyl-5-isopropoxyphenylboronic acid** is as a key building block for the synthesis of potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).^{[3][4][5][6]} ENPP1 is a transmembrane glycoprotein that plays a crucial role in the hydrolysis of extracellular ATP and, importantly, the immunotransmitter cyclic GMP-AMP (cGAMP).^{[3][7]}

The ENPP1-STING Signaling Pathway

ENPP1 acts as a negative regulator of the STING (Stimulator of Interferon Genes) pathway.^[6] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines to mount an anti-pathogen or anti-tumor response.^{[3][8]} By degrading cGAMP, ENPP1 dampens this immune response, which can be exploited by cancer cells to evade immune surveillance.^{[4][5]}

Therefore, inhibiting ENPP1 represents a promising strategy in cancer immunotherapy.^{[3][5]} ENPP1 inhibitors can increase the concentration of cGAMP in the tumor microenvironment, thereby activating the STING pathway and promoting a robust anti-tumor immune response.^[8]
^[9]



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ENPP1-STING Signaling Pathway and Point of Inhibition.

Experimental Workflow for ENPP1 Inhibitor Screening

The development of ENPP1 inhibitors involves a systematic workflow from initial screening to in vivo efficacy studies.



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Experimental Workflow for ENPP1 Inhibitor Development.

Conclusion

3-Formyl-5-isopropoxyphenylboronic acid is a key synthetic intermediate with significant potential in drug discovery. Its utility in the construction of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction is well-established. The growing interest in ENPP1 as a therapeutic target for cancer immunotherapy has further highlighted the importance of this compound as a scaffold for the development of novel inhibitors. This guide provides the foundational knowledge and experimental protocols to facilitate further research and development in this exciting area.

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